molecular formula C10H12N4 B13269329 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine

1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine

Cat. No.: B13269329
M. Wt: 188.23 g/mol
InChI Key: CGCWCRNBCRTHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly important due to its stability and ability to participate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine can be synthesized using “Click” chemistry, which involves the reaction of azides with alkynes in the presence of a copper catalyst. This method is highly efficient and provides high yields of the desired product . Another method involves the use of Suzuki–Miyaura cross-coupling reaction in aqueous medium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of aqueous medium and copper catalysts makes the process environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole oxides, while reduction can produce triazole amines .

Scientific Research Applications

1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrase-II by binding to its active site. This binding disrupts the enzyme’s function, leading to its inhibition .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-1,2,3-triazole: Similar in structure but lacks the ethan-1-amine group.

    2-Phenyl-2H-1,2,3-triazole: Another similar compound with slight structural differences.

Uniqueness

1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit various biological activities. Its ability to inhibit carbonic anhydrase-II sets it apart from other similar compounds .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-phenyl-2-(triazol-2-yl)ethanamine

InChI

InChI=1S/C10H12N4/c11-10(8-14-12-6-7-13-14)9-4-2-1-3-5-9/h1-7,10H,8,11H2

InChI Key

CGCWCRNBCRTHOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.